2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
Description
The compound 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide features a thiazolidinone core (2,4-dioxo-1,3-thiazolidin-3-yl) with a (5Z)-configured 4-fluorobenzylidene substituent. The acetamide side chain is connected to a 3-(1H-imidazol-1-yl)propyl group, which introduces hydrogen-bonding and π-stacking capabilities due to the imidazole ring.
Properties
Molecular Formula |
C18H17FN4O3S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C18H17FN4O3S/c19-14-4-2-13(3-5-14)10-15-17(25)23(18(26)27-15)11-16(24)21-6-1-8-22-9-7-20-12-22/h2-5,7,9-10,12H,1,6,8,11H2,(H,21,24)/b15-10- |
InChI Key |
QVEIBIXWLYHJBX-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the Fluorobenzylidene Group: This step involves the condensation of the thiazolidine derivative with 4-fluorobenzaldehyde in the presence of a base to form the benzylidene moiety.
Attachment of the Imidazole Moiety: The final step involves the reaction of the intermediate with 3-(1H-imidazol-1-yl)propylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, converting it to the corresponding benzyl derivative.
Substitution: The imidazole moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The presence of the imidazole ring enhances the compound's ability to target bacterial and fungal pathogens. Studies have shown that modifications at the C5 position of thiazolidinones can lead to improved efficacy against resistant strains of bacteria and fungi .
Antitumor Properties
Thiazolidinones have been recognized for their potential in cancer therapy. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in tumor cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes them promising candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of thiazolidinone derivatives. The presence of specific substituents on the thiazolidinone ring, particularly at the C5 position, significantly influences biological activity:
| Substituent | Effect on Activity |
|---|---|
| Fluorobenzylidene | Enhances antimicrobial and anticancer activity |
| Imidazole group | Increases interaction with biological targets |
| Acetamide group | Modulates solubility and bioavailability |
Case Study 1: Antimicrobial Efficacy
A study published in Medicinal Chemistry evaluated the antimicrobial activity of several thiazolidinone derivatives, including the compound . Results demonstrated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against human breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as a lead compound for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Core Modifications: Thiazolidinone vs. Thioxothiazolidinone
A closely related analog, 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide (), differs in two key aspects:
Substituent Position : The benzylidene group has a 3-chloro substituent instead of 4-fluoro.
Core Functionalization: The thiazolidinone ring contains a thioxo (C=S) group at position 2 instead of a dioxo (C=O) group.
Implications :
Substituent Variations on Benzylidene Groups
Compounds with modified arylidene substituents are reported in , such as 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-ones. Though the core differs (oxazolone vs. thiazolidinone), the arylidene group’s electronic effects are comparable. For example:
Side Chain Modifications: Imidazole-Containing Groups
The imidazole-propyl chain is a recurring pharmacophore. Examples include:
- 1-(4-Fluorobenzyl)-5-hydroxymethyl-2-thio-imidazole (): Lacks the thiazolidinone core but shares the 4-fluorobenzyl group, suggesting shared targeting (e.g., kinase inhibition) .
Structural and Pharmacokinetic Comparison Table
Biological Activity
The compound 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a thiazolidinone derivative known for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and relevant case studies.
- Molecular Formula : C20H17FN2O4S
- Molecular Weight : 400.4 g/mol
- IUPAC Name : 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression.
- Receptor Interaction : The compound can bind to cellular receptors, altering signal transduction pathways.
- Gene Expression Modulation : It affects the expression of genes related to cell growth and apoptosis .
Antiproliferative Activity
In vitro studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the findings from key studies:
Cell Viability Assays
Cell viability assays using the MTT method revealed that the compound exhibited significant cytotoxicity at concentrations above 50 µM, with cell viability remaining greater than 86% in non-cancerous cell lines such as MCF-10A .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antitumor Activity : Research indicated that derivatives of thiazolidinones showed potent antitumor activity against glioblastoma multiforme cells. The compound's structure allows it to interact effectively with cellular targets, leading to decreased cell viability in tumor cells while preserving normal cells .
- BRAF V600E Inhibition : In a study assessing mutant BRAF inhibition, this compound demonstrated moderate inhibitory activity with an IC50 value of approximately 93 nM, indicating potential as a dual inhibitor alongside EGFR pathways .
- Cytotoxicity Profile : The selective cytotoxicity was evaluated on normal epithelial breast cells and dermal fibroblasts, showing that the compound preferentially affects cancerous cells over non-cancerous ones, which is crucial for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
